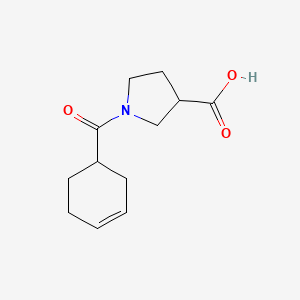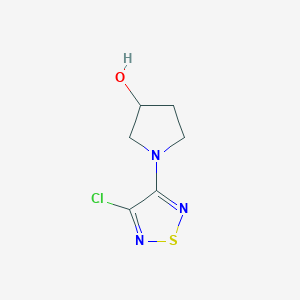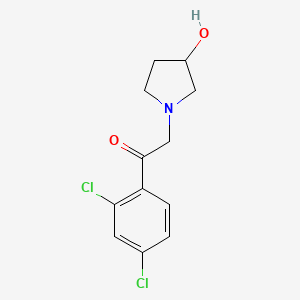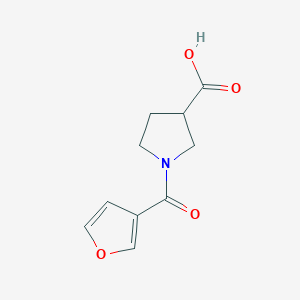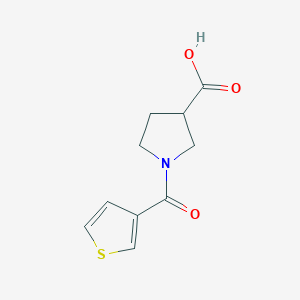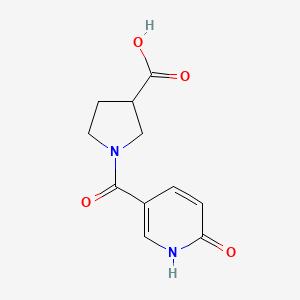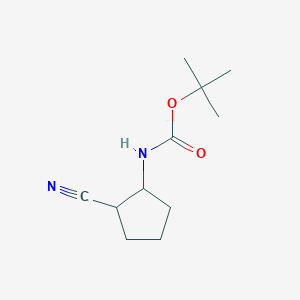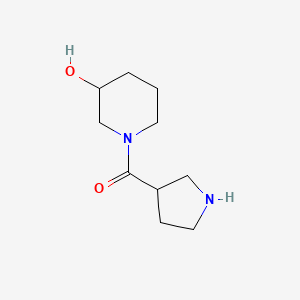
1-(シクロヘキシルメチル)ピロリジン-3-カルボン酸
説明
1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
ピロリジンは、医薬品化学者がヒト疾患の治療のための化合物を得るために広く使用する汎用性の高い足場です . 5員環のピロリジン環は、分子の立体化学に寄与し、環の非平面性のために三次元(3D)の被覆率を高める窒素複素環の1つです .
生物活性化合物の合成
ピロリジン誘導体には、ピロリジン、ピロリジン-2-オン、ピロリジン-2,5-ジオン、プロリノールなどがあり、生物活性があることが報告されています . これらの化合物の構造活性相関(SAR)が研究されており、異なる立体異性体と置換基の空間的配向がどのようにして薬物候補の異なる生物学的プロファイルにつながるかを示しています .
有機合成
ピロリジン-3-カルボン酸誘導体は、カルボキシレート置換エノンの不斉マイケル付加反応によって合成できます . この方法は、高度にエナンチオマー的に富んだ5-アルキル置換ピロリジン-3-カルボン酸を簡潔に合成するために使用されてきました .
外来有毒物質の解毒とクリアランス
特定のピロリジン誘導体は、妊娠黄体ホルモンX受容体(PXR)に対して活性を示しており、これは体からの外来有毒物質の解毒とクリアランスに関与するタンパク質を上方制御します .
食品添加物
「1-(シクロヘキシルメチル)ピロリジン-3-カルボン酸」の構造の一部であるカルボン酸は、しばしば食品添加物に使用されます . これらは、防腐剤、風味増強剤、または酸度調整剤として機能できます。
化粧品
カルボン酸は、化粧品にも使用されます . これらは、スキンケア製品のpH調整剤、緩衝剤、または角質除去剤として機能できます。
作用機序
Target of Action
It is known that pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have been characterized by target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives have been used in the synthesis of various alkaloids .
Result of Action
It is known that pyrrolidine derivatives have diverse biological activities .
Action Environment
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化学分析
Biochemical Properties
1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes such as pH regulation and ion transport . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. This interaction can influence the enzyme’s function and, consequently, the biochemical pathways it regulates.
Cellular Effects
1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in downstream signaling pathways . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These changes can impact cellular metabolism, leading to alterations in energy production, biosynthesis, and other metabolic processes.
Molecular Mechanism
The molecular mechanism of 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing its substrate. Additionally, 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but it may degrade over time when exposed to specific environmental factors Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability, proliferation, and differentiation
Dosage Effects in Animal Models
The effects of 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity or regulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, or systemic toxicity. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can impact overall metabolic homeostasis and contribute to the compound’s biological effects.
Transport and Distribution
The transport and distribution of 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution within tissues can also affect its overall bioavailability and therapeutic potential.
Subcellular Localization
1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization is essential for elucidating the precise mechanisms of action and potential therapeutic applications of this compound.
特性
IUPAC Name |
1-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZXLZSADGCRAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


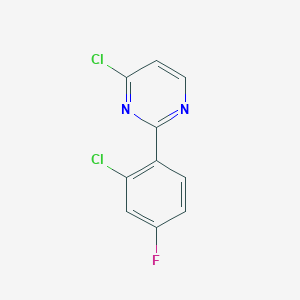
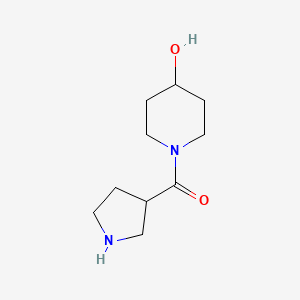
![2-(Pyrrolidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1468649.png)
